2-Chloro-1,4-diaminobenzene
Overview
Description
2-chloro-1,4-phenylenediamine is a diamine that is 1,4-phenylenediamine substituted at position 2 by a chloro group. It has a role as a dye. It is a diamine and a member of monochlorobenzenes. It derives from a 1,4-phenylenediamine. It is a conjugate base of a 2-chloro-1,4-phenylenediaminium.
Mechanism of Action
Target of Action
The primary target of 2-chlorobenzene-1,4-diamine is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable and tends to be retained during reactions .
Mode of Action
2-chlorobenzene-1,4-diamine interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This step restores the aromaticity of the benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction involving 2-chlorobenzene-1,4-diamine affects the biochemical pathway of benzene ring substitution . The downstream effects of this pathway include the formation of a substituted benzene ring, which can further participate in other biochemical reactions .
Pharmacokinetics
The molecular weight of 142586 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The result of the action of 2-chlorobenzene-1,4-diamine is the formation of a substituted benzene ring . This product can further participate in other biochemical reactions, potentially leading to various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-1,4-diaminobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound can act as a substrate for these enzymes, leading to its biotransformation into reactive intermediates. Additionally, this compound can form adducts with proteins, potentially altering their function and leading to toxic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms. Moreover, the compound can disrupt mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and proteins, forming covalent adducts that interfere with their normal function. The compound has been shown to inhibit certain enzymes, such as glutathione S-transferases, which play a crucial role in detoxification processes. Additionally, this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative damage and activation of signaling pathways involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light and air. Long-term exposure to this compound has been associated with persistent oxidative stress and chronic inflammation in cells, which can lead to cellular dysfunction and damage .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with different dosages. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The compound can also undergo conjugation reactions with glutathione, mediated by glutathione S-transferases, resulting in the formation of less toxic metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Accumulation of this compound has been observed in certain tissues, such as the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its effects on cellular processes. For instance, its presence in mitochondria can lead to mitochondrial dysfunction and oxidative stress .
Properties
IUPAC Name |
2-chlorobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLZGLAFFOMWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
615-46-3 (di-hydrochloride), 61702-44-1 (sulfate[1:1]), 6219-71-2 (unspecified sulfate) | |
Record name | 2-Chloro-p-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667 | |
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DSSTOX Substance ID |
DTXSID3043944 | |
Record name | 2-Chloro-1,4-diaminobenzene | |
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Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 2-Chloro-p-phenylenediamine | |
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CAS No. |
615-66-7 | |
Record name | 2-Chloro-p-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-66-7 | |
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Record name | 2-Chloro-p-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Chloro-1,4-diaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-p-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.493 | |
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Record name | 2-CHLORO-P-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W949BCC82R | |
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Record name | 2-CHLORO-P-PHENYLENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4126 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-1,4-phenylenediamine in liquid crystal synthesis?
A: 2-Chloro-1,4-phenylenediamine serves as a key building block in synthesizing a class of liquid crystals called bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines. These compounds are known for their nematic mesophase behavior, characterized by a broad temperature range and relatively low melting points. [, ] This makes them potentially useful in various technological applications requiring liquid crystals.
Q2: Can you describe an improved method for preparing bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines?
A: Yes, research suggests an improved procedure involving isolating and purifying 2-Chloro-1,4-phenylenediamine from its sulfate salt. [] The purified diamine is then condensed with 4-alkoxybenzaldehydes in ethanol, utilizing a catalytic amount of acetic acid and refluxing for 18 hours. This method results in high yields of the desired dianil product. []
Q3: How does the reaction time during synthesis affect the final product?
A: Studies indicate that shorter reflux times (around 5 hours) during the synthesis yield a mixture of the desired dianil (bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamine) and the monoanil (4-alkoxybenzylidene-2-chloro-1,4-phenylenediamine). [] This suggests careful control over reaction time is crucial for obtaining the desired product purity.
Q4: What alternative to acetic acid can be used in the synthesis, and how does it affect the outcome?
A: Research shows that substituting acetic acid with molecular sieves during the synthesis predominantly yields the monoanil (4-alkoxybenzylidene-2-chloro-1,4-phenylenediamine) instead of the dianil. [] This highlights the specific role of acetic acid in promoting the formation of the dianil product.
Q5: How does the length of the alkyl chain in bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines influence their mesomorphic behavior?
A: Studies on a homologous series of 4,4′-bis-(alkylbenzal)-2-chloro-1,4-phenylenediamines showed that all homologues, up to a carbon chain length of C8, exhibited nematic behavior with broad mesophases and low melting points. [] This suggests that increasing the alkyl chain length within this range does not disrupt the nematic phase formation but may affect the specific temperature range of the mesophase.
Q6: Can 2-Chloro-1,4-phenylenediamine be used to synthesize other liquid crystal compounds besides those with alkoxybenzal groups?
A: Yes, research indicates that 2-Chloro-1,4-phenylenediamine can react with 2-chloroterephthaloyl chloride to form N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline)s (CTBAAs). These compounds also exhibit nematic behavior with broad mesophases but do not show smectic behavior. []
Q7: Are there any studies on the spatial arrangement of molecules in liquid crystals derived from 2-Chloro-1,4-phenylenediamine?
A: Yes, X-ray diffraction studies on bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines have provided insights into the molecular organization within their liquid crystalline phases. For instance, research on the C6, C8, C10, and C12 members of this series investigated the temperature dependence of parameters like average tilt angle, average layer thickness, and average intermolecular distance in the presence of a magnetic field. [] This type of analysis helps understand the structural characteristics of these liquid crystals and their behavior under different conditions.
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